Technical Guide: Synthesis of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol
Technical Guide: Synthesis of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol
The following technical guide details the synthesis of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol , a critical chiral scaffold used in the development of proteolysis-targeting chimeras (PROTACs), specifically KRAS degraders, and as a ligand in asymmetric catalysis.
Executive Summary & Strategic Overview
Target Molecule: [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol CAS Registry Number: 23356-96-9 (Generic/Racemic), 126927-14-2 (S-isomer) Core Scaffold: 1,2-Disubstituted Pyrrolidine (Prolinol derivative) Key Application: Linker moiety for E3 ligase ligands (e.g., VHL/Cereblon), fragment for antipsychotic analogs (e.g., Amisulpride derivatives), and chiral diamine ligands.
This guide prioritizes the Phthalimide Protection Route (Modified Gabriel Synthesis) over the Chloroacetonitrile/Reduction route. While the latter is shorter, the Phthalimide route offers superior impurity control, avoids the use of high-risk reducing agents (LiAlH4) on scale, and yields crystalline intermediates that facilitate purification without chromatography.
Retrosynthetic Analysis
The strategic disconnection relies on the nucleophilicity of the secondary amine in L-Prolinol. We introduce the ethylamine arm via a masked electrophile to prevent poly-alkylation.
Figure 1: Retrosynthetic logic prioritizing the convergent assembly of the diamine scaffold.
Synthetic Strategy: The Phthalimide Protocol
This protocol is designed for high-fidelity synthesis, ensuring the preservation of the chiral center at the pyrrolidine C2 position.
Phase 1: N-Alkylation of L-Prolinol
Objective: Covalent attachment of the protected ethylamine chain. Reaction Type: SN2 Nucleophilic Substitution.
| Parameter | Specification | Rationale |
| Substrate | L-Prolinol (1.0 equiv) | Chiral scaffold; secondary amine is the nucleophile. |
| Electrophile | N-(2-Bromoethyl)phthalimide (1.1 equiv) | Masked primary amine; prevents over-alkylation. |
| Base | Potassium Carbonate (K₂CO₃) (2.0 equiv) | Scavenges HBr; mild enough to prevent O-alkylation of the alcohol. |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvent promotes SN2 kinetics. |
| Temperature | 80 °C (Reflux) | Required to overcome steric hindrance at the secondary amine. |
Detailed Protocol:
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Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
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Charging: Add L-Prolinol (10.1 g, 100 mmol) and Acetonitrile (200 mL).
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Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) in a single portion.
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Electrophile Addition: Add N-(2-Bromoethyl)phthalimide (28.0 g, 110 mmol). Note: The phthalimide reagent is solid; ensure it is finely ground to accelerate dissolution.
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Reaction: Heat the mixture to reflux (approx. 82 °C) under nitrogen for 12–16 hours.
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IPC (In-Process Control): Monitor by TLC (DCM/MeOH 9:1). The spot for Prolinol (low Rf, stains with Ninhydrin) should disappear.
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Workup:
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Filter off the inorganic salts (KBr, excess K₂CO₃) through a Celite pad.
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Concentrate the filtrate under reduced pressure to obtain a viscous yellow oil.
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Purification (Optional but recommended): The crude oil can often be used directly. If higher purity is required, recrystallize from Ethanol/Water or perform flash chromatography (EtOAc/Hexane).
Phase 2: Deprotection (Hydrazinolysis)
Objective: Liberation of the primary amine to yield the final target. Reaction Type: Ing-Manske Procedure.
| Parameter | Specification | Rationale |
| Reagent | Hydrazine Hydrate (3.0 equiv) | Potent nucleophile that cleaves the phthalimide ring. |
| Solvent | Ethanol (EtOH) | Solubilizes the intermediate; precipitates the phthalhydrazide byproduct. |
| Temperature | Reflux | Essential to drive the formation of the cyclic phthalhydrazide byproduct. |
Detailed Protocol:
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Dissolution: Dissolve the crude intermediate (approx. 27 g) in Ethanol (150 mL).
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Cleavage: Add Hydrazine Hydrate (80% solution, ~15 mL) dropwise.
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Reaction: Heat to reflux.[3] Within 1 hour, a heavy white precipitate (phthalhydrazide) will form. Continue reflux for 3–4 hours to ensure completion.
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Workup (Critical Step):
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Cool the mixture to 0 °C to maximize precipitation of the byproduct.
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Filter the white solid and wash the cake with cold ethanol. Discard the solid.
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Concentrate the filtrate to remove ethanol and excess hydrazine.
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Isolation of Hydrophilic Amine:
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The residue is a viscous oil containing the product and residual phthalhydrazide traces.
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Acid-Base Extraction: Dissolve residue in 1M HCl (50 mL). Wash with Ethyl Acetate (2 x 30 mL) to remove non-basic impurities.
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Basify the aqueous layer to pH >12 using 5M NaOH.
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Extract exhaustively with Dichloromethane (DCM) (4 x 50 mL) or n-Butanol if partition coefficient is poor. Note: This molecule is very water-soluble.[4]
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Dry combined organics over Na₂SO₄, filter, and concentrate.
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Salt Formation (Storage Form):
Alternative Route: Chloroacetonitrile (Brief Overview)
While shorter, this route involves toxic nitriles and strong reducing agents.
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Alkylation: L-Prolinol + Chloroacetonitrile + K₂CO₃
N-Cyanomethyl-L-prolinol. -
Reduction: Reaction with LiAlH₄ in THF.
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Risk: LiAlH₄ workup (Fieser method) can occlude the polar product in aluminum salts, leading to yield loss.
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Utility: Useful if Phthalimide removal proves difficult or if avoiding hydrazine is mandatory.
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Process Visualization
Figure 2: Step-by-step workflow for the Phthalimide route.
Analytical Characterization
To validate the synthesis, the following data must be obtained for the final HCl salt:
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¹H NMR (D₂O, 400 MHz): Look for the pyrrolidine ring protons (multiplets 1.8–3.5 ppm), the hydroxymethyl group (doublet/multiplet ~3.6–3.8 ppm), and the distinct ethylene bridge protons (
). -
Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 145.13 m/z.
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Optical Rotation:
should be measured to confirm no racemization occurred (compare to literature for S-isomer).
Safety & Handling
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N-(2-Bromoethyl)phthalimide: Skin irritant and potential sensitizer. Handle in a fume hood.
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Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable. Use appropriate PPE and destroy excess hydrazine with bleach (hypochlorite) in the waste stream.
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Product: The free base is a corrosive amine. The HCl salt is hygroscopic; store in a desiccator.
References
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Vertex Pharmaceuticals. (2025). Heterobifunctional compounds for the degradation of KRAS. WO2025006783A2. (Describes the use of the target as a ligand intermediate).
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Salzberg, P. L., & Supniewski, J. V. (1928).
-Bromoethylphthalimide.[4] Organic Syntheses, 8, 38. (Standard protocol for electrophile synthesis). -
Tyger Scientific. (n.d.). (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol Product Page. (Commercial availability confirmation).
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Organic Chemistry Portal. (2004). N-Alkylation of Phthalimide.[1][6] Synthesis, 2004, 208-212.[6] (General methodology for phthalimide alkylation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protocol for the synthesis of N-Alkyl bromomaleimide linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20040048915A1 - Methods and compounds for treating proliferative diseases - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
